molecular formula C9H18O B8442588 3,4,5-Trimethylcyclohexanol CAS No. 34819-31-3

3,4,5-Trimethylcyclohexanol

Cat. No. B8442588
Key on ui cas rn: 34819-31-3
M. Wt: 142.24 g/mol
InChI Key: NFZFYGGERZUDFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08361959B2

Procedure details

3,4,5-trimethylcyclohexanol obtained in step 1 was dissolved in dichloromethane. Dess-Martin reagent (3.1 g, 7.34 mmol) was added in one portion. Trifluoroacetic acid anhydride (0.56 mL, 7.34 mmol) was added, and the solution was stirred at RT for 18 h. Sodium hydroxide (1 N, 30 mL) and diethyl ether (100 mL) were added. The reaction mixture was stirred at RT for one hour. The organic layer was washed with NaOH (1N, 30 ml), brine 930 ml), dried over anhydrous Na2SO4, filtered, and concentrated. The product was purified by SiO2 chromatography (Hexane/EtOAc 5:1) to give 3,4,5-trimethylcyclohexanone (758 mg, 73.6% from 3,4,5-trimethylphenol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
0.56 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH:7]([CH3:8])[CH:6]([CH3:9])[CH2:5][CH:4]([OH:10])[CH2:3]1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.FC(F)(F)C(OC(=O)C(F)(F)F)=O.[OH-].[Na+]>ClCCl.C(OCC)C>[CH3:1][CH:2]1[CH:7]([CH3:8])[CH:6]([CH3:9])[CH2:5][C:4](=[O:10])[CH2:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC(CC(C1C)C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Step Three
Name
Quantity
0.56 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at RT for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at RT for one hour
Duration
1 h
WASH
Type
WASH
Details
The organic layer was washed with NaOH (1N, 30 ml), brine 930 ml),
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was purified by SiO2 chromatography (Hexane/EtOAc 5:1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1CC(CC(C1C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 758 mg
YIELD: PERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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